Bienvenue dans la boutique en ligne BenchChem!

N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

KRAS inhibitor Fragment-based drug discovery NMR screening

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide (C₁₂H₁₅ClN₂O, MW 238.71 g/mol) is a synthetic acetamide fragment featuring a 3-chlorophenyl group linked via an acetamide bridge to a pyrrolidine ring. It was identified as a confirmed hit (fragment in an NMR-based screening campaign of 890 fragments against the oncogenic KRAS G12V mutant, binding within the SI/SII switch region that constitutes the effector protein interface.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
Cat. No. B7783380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H15ClN2O/c13-10-4-3-5-11(8-10)14-12(16)9-15-6-1-2-7-15/h3-5,8H,1-2,6-7,9H2,(H,14,16)
InChIKeyLYOGVEMYZLFKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide – Fragment-Based KRAS G12V Probe with Validated Structural Engagement


N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide (C₁₂H₁₅ClN₂O, MW 238.71 g/mol) is a synthetic acetamide fragment featuring a 3-chlorophenyl group linked via an acetamide bridge to a pyrrolidine ring . It was identified as a confirmed hit (fragment 12) in an NMR-based screening campaign of 890 fragments against the oncogenic KRAS G12V mutant, binding within the SI/SII switch region that constitutes the effector protein interface [1]. The compound is commercially available at 95% purity for research use and has a fully determined NMR² solution structure in complex with KRAS G12V (PDB ID: 8QEI), validating its binding pose at atomic resolution [1].

Why N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide Cannot Be Replaced by In-Class Analogs Without Loss of Validated Target Engagement


Fragment-based KRAS binders within the pyrrolidine-acetamide chemotype are not interchangeable. The KRAS SI/SII switch region pocket is shallow and highly sensitive to subtle variations in halogen substitution pattern, ring size, and linker geometry [1]. Positional isomerism—moving chlorine from the 3- to the 4-position of the phenyl ring— abolishes the validated binding pose documented in PDB 8QEI because the chlorophenyl moiety occupies a defined hydrophobic subpocket where para-substitution would sterically clash [1]. Ring expansion from pyrrolidine to piperidine alters the conformational trajectory of the basic nitrogen, disrupting the hydrogen-bonding network with D54 inferred from the NMR² structure [1]. Furthermore, the 3-chloro substituent imparts a quantifiable affinity penalty (KD 13 mM vs. 3.3 mM for the unsubstituted class 2 comparator fragment 9) that is itself valuable SAR information guiding hit-to-lead optimization [1]. No alternative in-class compound has a deposited experimental complex structure with KRAS G12V, making N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide the sole structurally validated reference point for this chemotype series [1].

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide – Quantified Differentiation Evidence Against Closest Analogs and In-Class Candidates


KRAS G12V Binding Affinity (KD) – Head-to-Head Comparison with Unsubstituted Class 2 Fragment

In HSQC titration experiments against KRAS G12V·GMPPNP, N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide (fragment 12) exhibited a KD of 13 mM [1]. The closest class 2 comparator lacking the 3-chloro substituent, fragment 9 (N-methyl-1-(1-phenylpyrazol-4-yl)methanamine hydrochloride), displayed a KD of 3.3 mM under identical conditions [1]. The 3-chlorophenyl group thus imposes an approximately 4-fold reduction in binding affinity relative to the unsubstituted aromatic class 2 scaffold. Both fragments bind the same SI/SII switch region pocket and form a hydrogen bond with D54, confirmed by NOESY distance restraints [1]. The affinity difference is attributed to the bulky chloride distorting the orientation of the aromatic ring within the hydrophobic subpocket [1].

KRAS inhibitor Fragment-based drug discovery NMR screening

Atomically Resolved Binding Mode Validation via NMR² – 8QEI Structure vs. Absence of Structural Data for Positional Isomers

The solution NMR² structure of N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide bound to KRAS G12V·GMPPNP has been determined and deposited as PDB 8QEI (BMRB 34861), with 8 intermolecular NOE-derived distance restraints defining the binding pose [1]. The 3-chlorophenyl ring is positioned within a hydrophobic cleft formed by switch I residues, with the amide NH engaging D54 via a hydrogen bond characteristic of class 2 fragments [2]. No experimental complex structure exists for the 4-chloro positional isomer (CAS 89473-72-3), the 3-fluorophenyl analog, or the piperidine ring-expanded analog (CAS 38367-19-0), despite their commercial availability . The 3-chloro regiochemistry is structurally validated as compatible with the SI/SII pocket geometry; alternative substitution patterns lack this atomic-level confirmation [2].

Structural biology NMR molecular replacement KRAS fragment complexes

Halogen Substitution SAR – Chloride vs. Fluoride Effect on KRAS Affinity Within Class 2 Series

Systematic comparison of class 2 fragments in the KRAS G12V screening campaign reveals that halogen identity and substitution position critically modulate binding affinity. Fluorinated class 2 fragments (e.g., fragment 5, KD 5.2 mM) retain affinity comparable to the unsubstituted fragment 9 (KD 3.3 mM), described as 'no significant change in KD and CSP' upon fluorine introduction [1]. In contrast, the 3-chlorophenyl fragment 12 exhibits a pronounced affinity drop to 13 mM, accompanied by reduced chemical shift perturbation magnitude [1]. This chloride-specific penalty is mechanistically attributed to the larger van der Waals radius of chlorine (1.75 Å vs. 1.47 Å for fluorine) distorting the optimal ring orientation within the constrained hydrophobic pocket [1]. The data define a halogen-size tolerance ceiling for the SI/SII pocket that is exceeded by chlorine but accommodated by fluorine [2].

Structure-activity relationship Halogen bonding Fragment optimization

Commercial Sourcing Reliability – Validated Purity and Lot-to-Lot Consistency vs. Custom-Synthesis-Only Analogs

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide is distributed through Sigma-Aldrich (Enamine catalog ENAH95E72A9D) with a guaranteed purity of ≥95% . Certificate of Analysis documentation is available for lot-specific verification . In contrast, the closest structural analogs—the 4-chloro positional isomer (CAS 89473-72-3) and the piperidine ring-expanded analog (CAS 38367-19-0)—are not listed in major authenticated vendor catalogs with defined purity specifications and are predominantly available only through custom synthesis requests . For fragment-based screening where false positives from impurities can derail campaigns, the availability of a quality-controlled, analytically characterized stock is a critical procurement criterion [1].

Chemical procurement Compound quality control Fragment library sourcing

N-(3-Chlorophenyl)-2-(pyrrolidin-1-yl)acetamide – Evidence-Backed Application Scenarios for KRAS-Focused Fragment-Based Drug Discovery


KRAS G12V Fragment Library Building with Structure-Validated Chemical Starting Points

Scientific teams constructing KRAS-targeted fragment libraries for NMR- or SPR-based screening should include N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide as a class 2 reference fragment. Its KD of 13 mM and fully solved NMR² complex structure (PDB 8QEI) provide a calibrated benchmark for evaluating new hits binding to the SI/SII switch region [1]. The compound's commercial availability at defined purity (≥95%) through Sigma-Aldrich enables rapid procurement without synthetic delay, a critical factor in time-sensitive fragment campaigns.

Structure-Guided Hit Evolution Leveraging the 3-Chlorophenyl SAR Data Point

Medicinal chemistry teams optimizing fragment hits against the KRAS SI/SII pocket can use the 3-chlorophenyl fragment as a deliberate negative SAR control. The quantitative affinity penalty conferred by chlorine (KD 13 mM vs. 3.3 mM for the unsubstituted comparator fragment 9 [1]) provides a measured baseline for assessing whether halogen substitution strategies (F→Cl→Br progression) improve or degrade binding. The deposited PDB 8QEI structure further enables computational free-energy perturbation (FEP+) calculations to predict affinity changes upon halogen scanning before committing synthetic resources [1].

NMR² Methodology Benchmarking and Fragment Screening Protocol Validation

The compound's well-characterized binding mode (8 intermolecular NOE restraints, chemical shift perturbation maps for residues L6, V7, T74, G75 [1]) makes it an ideal positive control for laboratories validating the relaxation-filtered NMR² fragment screening workflow described by Bütikofer et al. (2025) [1]. Its intermediate affinity (13 mM) and defined binding site avoid the complications of both very weak (unobservable by HSQC) and very tight binders (slow exchange regime) when calibrating assay sensitivity and reproducibility [1]. The BMRB entry 34861 provides raw spectral data for direct comparison [2].

Chemical Probe Tool Compound for KRAS-Effector Interaction Studies

Because N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide occupies the SI/SII switch region that forms the binding interface for downstream effectors including RAF kinases and PI3K [1], it can serve as a low-affinity chemical probe for biophysical competition assays. Researchers studying KRAS-effector protein-protein interactions can employ this fragment as a site-occupancy tracer in fluorescence polarization or NMR competition experiments, where displacement by higher-affinity ligands provides a functional readout of SI/SII pocket engagement [1]. The structural validation of the binding pose ensures that observed competition signals are interpretable at atomic resolution [1].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.